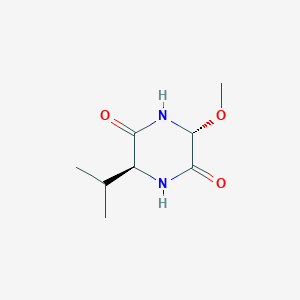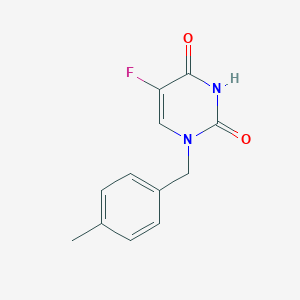
1-(4-Methylbenzyl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)-5-fluorouracil is a fluorinated pyrimidine analog that is used in the treatment of cancer. It is also known as 5-Fluoro-1-(p-tolyl)uracil or S-1, and is a prodrug that is converted into 5-fluorouracil (5-FU) in the body. 5-FU is a well-known chemotherapy drug that is used to treat a variety of cancers, including colon, breast, and stomach cancers.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzyl)-5-fluorouracil is similar to that of 5-FU. It works by inhibiting the enzyme thymidylate synthase, which is responsible for the production of thymidine, a building block of DNA. This inhibition leads to a decrease in DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
1-(4-Methylbenzyl)-5-fluorouracil has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylbenzyl)-5-fluorouracil in lab experiments is that it can be used in combination with other chemotherapy drugs to enhance their effectiveness. However, one limitation is that it is a prodrug that must be converted into 5-FU in the body, which can make it difficult to control the dosage and timing of its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylbenzyl)-5-fluorouracil. One area of interest is the development of new prodrugs that can be more easily controlled and targeted to specific types of cancer. Another area of research is the use of 1-(4-Methylbenzyl)-5-fluorouracil in combination with immunotherapy, which has shown promise in the treatment of cancer. Finally, there is ongoing research into the molecular mechanisms of action of 1-(4-Methylbenzyl)-5-fluorouracil, which could lead to the development of new drugs with even greater efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 1-(4-Methylbenzyl)-5-fluorouracil involves the reaction of uracil with p-tolylmethyl chloride in the presence of a base, followed by the addition of 5-fluorouracil. The resulting compound is then purified and isolated.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzyl)-5-fluorouracil has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death. It has also been found to enhance the effectiveness of other chemotherapy drugs, such as cisplatin.
Propiedades
Número CAS |
125111-04-8 |
|---|---|
Nombre del producto |
1-(4-Methylbenzyl)-5-fluorouracil |
Fórmula molecular |
C12H11FN2O2 |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
5-fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-9(5-3-8)6-15-7-10(13)11(16)14-12(15)17/h2-5,7H,6H2,1H3,(H,14,16,17) |
Clave InChI |
POACFNLCTNKXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



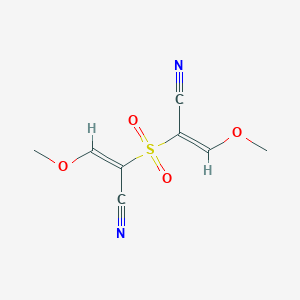
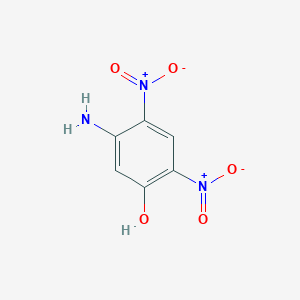
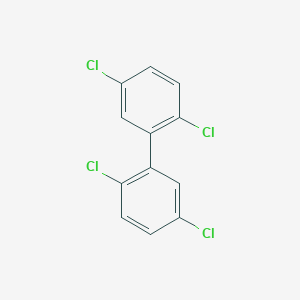
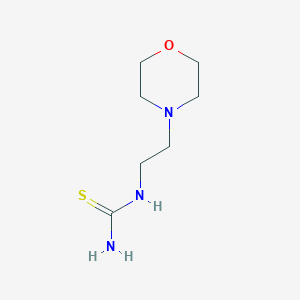
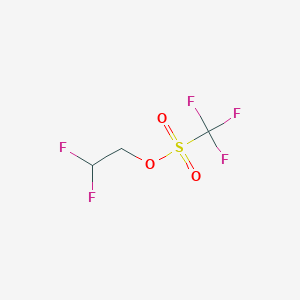
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
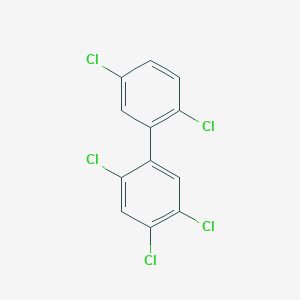
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
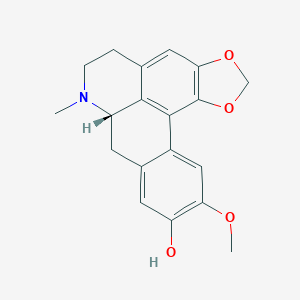
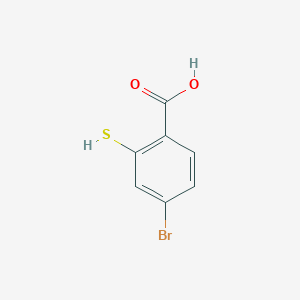
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
